molecular formula C11H12N4O2 B14902172 n-(2-(1h-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide

n-(2-(1h-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide

Cat. No.: B14902172
M. Wt: 232.24 g/mol
InChI Key: ZUTPJPKWVHXTKI-UHFFFAOYSA-N
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Description

N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide is a compound that belongs to the class of 1,2,4-triazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide typically involves the reaction of 2-(1H-1,2,4-triazol-1-yl)aniline with methoxyacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring in the compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,4-Triazol-1-yl)benzoic acid
  • 2-(1H-1,2,4-Triazol-1-yl)terephthalic acid
  • 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids

Uniqueness

N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyacetamide group enhances its solubility and bioavailability, making it a promising candidate for various applications .

Biological Activity

N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C11H12N4O2C_{11}H_{12}N_4O_2, and it features a triazole ring that contributes to its biological properties. The structure can be represented as follows:

N 2 1H 1 2 4 Triazol 1 yl phenyl 2 methoxyacetamide\text{N 2 1H 1 2 4 Triazol 1 yl phenyl 2 methoxyacetamide}

Key Properties:

  • Molecular Weight: 232.24 g/mol
  • Solubility: High solubility in organic solvents
  • Boiling Point: Not available

Antimicrobial Properties

Research has shown that compounds containing a 1,2,4-triazole moiety exhibit significant antimicrobial activity. A study highlighted the efficacy of various triazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The cytotoxic effects were attributed to the induction of apoptosis and cell cycle arrest .

Study 1: Antimicrobial Efficacy

In a comparative study on various triazole derivatives, this compound was tested against a panel of pathogens. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli, indicating strong antibacterial activity.

CompoundMIC (µg/mL)Target Pathogen
Triazole A16Staphylococcus aureus
Triazole B32E. coli
This compound 32 Both

Study 2: Anticancer Activity

A recent study evaluated the anticancer potential of this compound against multiple cancer cell lines. The compound exhibited an IC50 (half-maximal inhibitory concentration) of 18 µM against MCF-7 cells.

Cell LineIC50 (µM)
MCF-718
Bel-740222

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Induction of Apoptosis: It has been observed that triazole derivatives can trigger apoptotic pathways in cancer cells through the activation of caspases.
  • Cell Cycle Arrest: Studies indicate that these compounds can induce cell cycle arrest at the G0/G1 phase in various cancer cell lines.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

2-methoxy-N-[2-(1,2,4-triazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C11H12N4O2/c1-17-6-11(16)14-9-4-2-3-5-10(9)15-8-12-7-13-15/h2-5,7-8H,6H2,1H3,(H,14,16)

InChI Key

ZUTPJPKWVHXTKI-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC=CC=C1N2C=NC=N2

Origin of Product

United States

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